2-甲氧基-4-硝基苄醇

描述

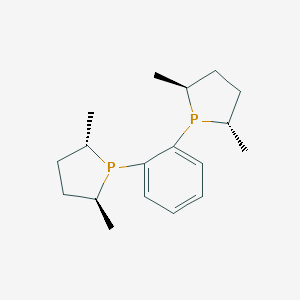

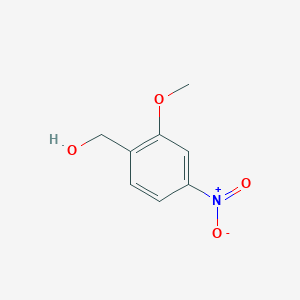

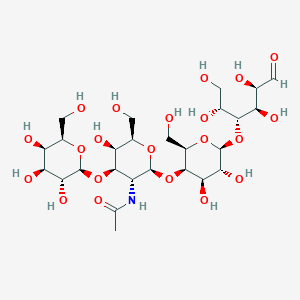

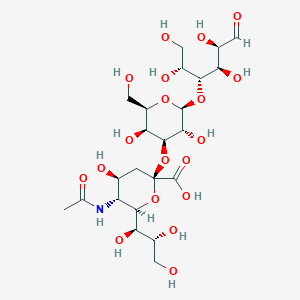

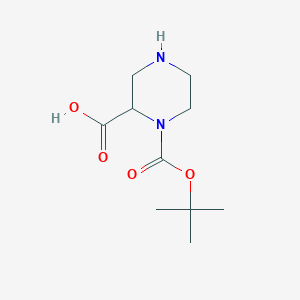

2-Methoxy-4-nitrobenzyl alcohol, also known as (2-Methoxy-4-nitrophenyl)methanol, is a chemical compound with the molecular formula C8H9NO4 . It appears as pale yellow needles .

Synthesis Analysis

The synthesis of 2-Methoxy-4-nitrobenzyl alcohol and similar compounds has been achieved in ionic liquids from their parent alcohols using ammonium halides as the halogenating agents . The reaction proceeds via SN2 substitution of the hydroxyl group, which is activated via hydrogen-bonding with the acidic proton of the imidazolium cation .Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-nitrobenzyl alcohol can be represented by the InChI code:InChI=1S/C8H9NO4/c1-13-8-4-7 (9 (11)12)3-2-6 (8)5-10/h2-4,10H,5H2,1H3 . The Canonical SMILES representation is COC1=C (C=CC (=C1) [N+] (=O) [O-])CO . Chemical Reactions Analysis

Alcohols, including 2-Methoxy-4-nitrobenzyl alcohol, are widely used reagents but the hydroxyl moiety is a relatively poor leaving group under mild conditions . Direct nucleophilic substitution of alcohols is a desirable reaction for synthetic and process chemists . For benzyl substrates, equilibria involving the formation of dibenzyl ether complicate the reactions and reduce optimum yields .Physical And Chemical Properties Analysis

2-Methoxy-4-nitrobenzyl alcohol has a molecular weight of 183.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 183.05315777 g/mol . The topological polar surface area is 75.3 Ų . It has a heavy atom count of 13 .科学研究应用

光催化氧化

2-甲氧基-4-硝基苄醇及其衍生物是光催化氧化领域广泛研究的课题。研究表明,这些化合物在氧气气氛下暴露于二氧化钛 (TiO2) 光催化剂时,可以进行选择性光催化氧化,形成相应的醛。这种氧化转化率和选择性都很高,有趣的是,它可以在紫外光和可见光照射下进行。TiO2 表面存在苄醇化合物形成表面络合物,这是这种选择性光催化氧化中的一个关键因素 (Higashimoto 等人,2009)。

光触发标记和交联

2-甲氧基-4-硝基苄醇衍生物因其在生物分子的光触发标记和交联中的潜力而受到探索,特别是它们的胺选择性。这一发现对药物发现、化学生物学和蛋白质工程等领域具有重大意义,因为 2-硝基苄醇 (NB) 被认为是一种高效的光反应性基团 (Wang 等人,2020)。

药物递送系统

在医学研究领域,2-甲氧基-4-硝基苄醇因其在介孔二氧化钛 (TiO2) 功能化中的作用而受到研究。这种功能化的目的是优化血液药物智能递送的辐照剂量条件,使这种化合物成为智能药物递送系统的候选者。事实证明,将包括 2-甲氧基-4-硝基苄醇在内的各种苄醇衍生物引入 TiO2 是成功的,并且这种方法比传统化学方法具有许多优势,例如反应速度更快、效率更高、化学污染更少 (Ghafoorzadeh 等人,2021)。

环境应用中的光催化转化

2-甲氧基-4-硝基苄醇在环境应用领域也成为研究课题,特别是在芳香醇光催化转化为其相应醛的过程中。这个过程不仅节能,而且环保,使其在当今可持续化学的背景下具有高度相关性。该领域的研究强调了光催化过程的有效性和选择性,提供了对优化这些反应的机理和条件的见解 (Qamar 等人,2015)。

安全和危害

2-Methoxy-4-nitrobenzyl alcohol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye damage, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

属性

IUPAC Name |

(2-methoxy-4-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXYLEKOKGKRTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440692 | |

| Record name | 2-METHOXY-4-NITROBENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-nitrobenzyl alcohol | |

CAS RN |

136507-14-7 | |

| Record name | 2-METHOXY-4-NITROBENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

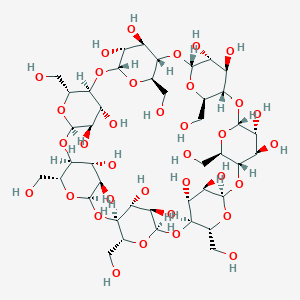

![N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B164694.png)